molecular formula C22H21FN6O B2714394 4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881082-96-8

4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2714394
CAS No.: 881082-96-8
M. Wt: 404.449
InChI Key: NAXDBFUOFBVIBQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a tert-butyl-substituted benzohydrazide moiety and a 4-fluorophenyl group at the 1-position of the heterocyclic core. Its molecular formula is C₂₂H₂₂FN₅O, with a molecular weight of 391.45 g/mol. The compound is synthesized via condensation reactions involving hydrazine derivatives and functionalized pyrazolo[3,4-d]pyrimidine intermediates, as exemplified by similar synthetic routes in the literature .

Properties

IUPAC Name

4-tert-butyl-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O/c1-22(2,3)15-6-4-14(5-7-15)21(30)28-27-19-18-12-26-29(20(18)25-13-24-19)17-10-8-16(23)9-11-17/h4-13H,1-3H3,(H,28,30)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDBFUOFBVIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in targeting specific cancer pathways. For instance, a series of pyrazole derivatives exhibited significant inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in various cancers. The compound has been shown to inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
This compoundBRAF(V600E)12.5
Other Pyrazole Derivative AEGFR15.0
Other Pyrazole Derivative BAurora-A Kinase10.0

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). In vitro studies have shown that this compound significantly reduces LPS-induced inflammation markers, suggesting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundInflammatory MarkerConcentration (µM)Effect (%)Reference
This compoundTNF-α2570% inhibition
Other Pyrazole Derivative CNO Production2065% inhibition

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In particular, the compound has shown activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values suggest that it could be effective against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli32
Other Pyrazole Derivative DS. aureus16

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives similar to the compound :

  • Case Study on Antitumor Efficacy : A study involving a related pyrazolo[3,4-d]pyrimidine derivative showed a significant reduction in tumor size in xenograft models of melanoma when administered at doses correlating with IC50 values observed in vitro.
  • In Vivo Anti-inflammatory Study : Another study demonstrated that administration of a pyrazole derivative led to reduced swelling in rodent models of arthritis, correlating with decreased levels of inflammatory cytokines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antimicrobial Properties : Pyrazole derivatives, including this compound, have been noted for their antibacterial and antifungal activities. The presence of the fluorine atom in the aromatic ring enhances biological activity by increasing the electronegativity of the molecule, which can improve interactions with biological targets .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The structural modifications in 4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide may contribute to its efficacy in reducing inflammation .
  • Cytotoxic Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action is likely related to its ability to interfere with cellular signaling pathways .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of pyrazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study highlighted the effectiveness of various pyrazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with similar structures displayed significant inhibition zones in agar diffusion tests .
  • Anti-cancer Research : Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The findings suggested that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide are compared below with analogous pyrazolo[3,4-d]pyrimidine derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituents (R₁, R₂) Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Target Compound R₁: 4-fluorophenyl; R₂: 4-tert-butylbenzohydrazide Benzohydrazide 391.45 Not reported High lipophilicity due to tert-butyl; fluorophenyl enhances stability
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide (K405-4007) R₁: 4-fluorophenyl; R₂: 4-methylbenzohydrazide Benzohydrazide 362.36 Not reported Reduced steric bulk compared to tert-butyl; methyl group may lower metabolic stability
4-tert-butyl-N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzamide R₁: 4-chlorophenyl; R₂: 4-tert-butylbenzamide Benzamide 467.34 Not reported Chlorophenyl increases electronegativity; amide group alters hydrogen-bonding capacity
4-hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide R₁: 1-methyl; R₂: 4-hydroxybenzohydrazide Benzohydrazide 298.28 Not reported Hydroxy group improves solubility but reduces lipophilicity
1n (Bisarylurea derivative) R₁: 2-fluoro-5-(trifluoromethyl)phenyl; R₂: 4-(pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl Urea 447.38 178.4–179.0 Trifluoromethyl enhances metabolic resistance; urea moiety strengthens target binding
[3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine R₁: 4-nitrophenyl; R₂: NH₂ Amine 336.29 >340 Nitrophenyl increases thermal stability; amine group facilitates derivatization

Key Observations:

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound significantly increases lipophilicity compared to methyl (K405-4007) or hydroxy () substituents, which may enhance blood-brain barrier penetration or intracellular uptake .
  • The 4-fluorophenyl group contributes to electronic stabilization via fluorine’s inductive effect, contrasting with the electron-withdrawing nitro group in ’s compound (>340°C melting point) .

Functional Group Influence :

  • Benzohydrazides (target compound, K405-4007) exhibit flexible hydrogen-bonding capacity, whereas benzamides () and ureas () offer rigid or stronger binding motifs. For example, urea derivatives (e.g., 1n) show high yields (78.6%) and potent pan-RAF inhibitory activity due to their bidentate hydrogen-bonding ability .

Synthetic Efficiency :

  • The target compound’s synthesis (62% yield via hydrazine hydrate/acetic acid reflux) aligns with typical pyrazolo[3,4-d]pyrimidine protocols but underperforms compared to urea derivatives (e.g., 99.6% yield for 1o) .

Thermal Stability :

  • Nitrophenyl-substituted analogs () exhibit exceptional thermal stability (>340°C), likely due to strong intermolecular interactions, whereas the target compound’s stability remains uncharacterized .

Biological Relevance: While the target compound’s biological activity is unspecified, structurally related urea derivatives () demonstrate nanomolar-range kinase inhibition, suggesting that tert-butyl and fluorophenyl groups could optimize target affinity if evaluated in similar assays .

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